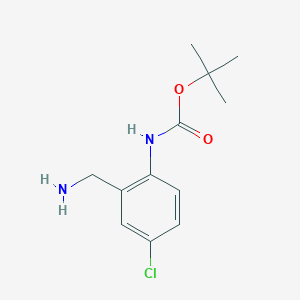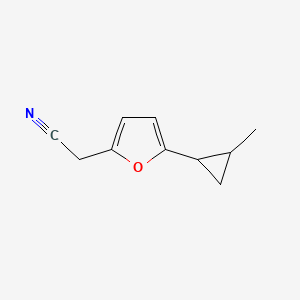
2,2-Difluoro-2-(pyrrolidin-3-yl)aceticacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a difluoroacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the difluoroacetic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. Subsequent reactions introduce the difluoroacetic acid moiety, often through halogenation and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to scale up production while maintaining consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetic acid derivatives, while substitution reactions can introduce a variety of functional groups .
Wissenschaftliche Forschungsanwendungen
2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The difluoroacetic acid moiety can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring contributes to the compound’s binding affinity and specificity, influencing its overall biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difluoro(pyridin-2-yl)acetic acid hydrochloride: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride is unique due to the combination of the difluoroacetic acid moiety and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C6H10ClF2NO2 |
|---|---|
Molekulargewicht |
201.60 g/mol |
IUPAC-Name |
2,2-difluoro-2-pyrrolidin-3-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8,5(10)11)4-1-2-9-3-4;/h4,9H,1-3H2,(H,10,11);1H |
InChI-Schlüssel |
QNLYWPHHBPLOJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1C(C(=O)O)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{2-[(Diphenylmethyl)amino]acetamido}thiophene-3-carboxamide](/img/structure/B13582589.png)

![Tetrahydro-1H-5lambda~6~-thieno[3,4-c]furan-1,3,5,5-tetrone](/img/structure/B13582593.png)


![9-(3,4-dimethoxyphenethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]purine-2,4(1H,3H)-dione](/img/structure/B13582633.png)

![tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate](/img/structure/B13582639.png)



